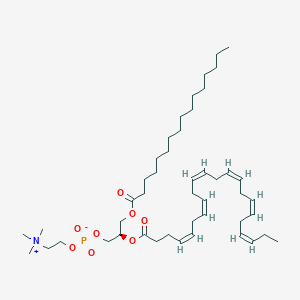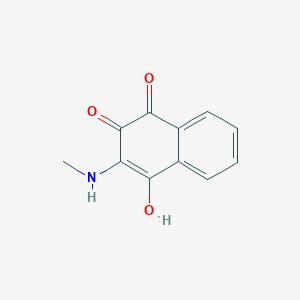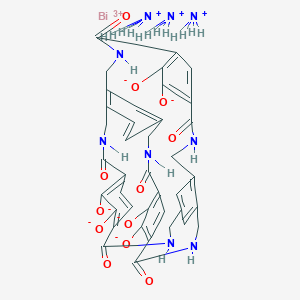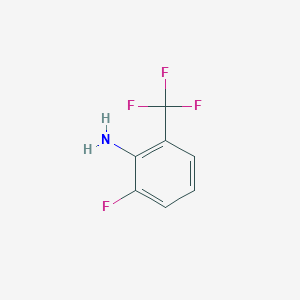
2-Fluoro-6-(trifluoromethyl)aniline
Descripción general
Descripción
2-Fluoro-6-(trifluoromethyl)aniline is a compound that belongs to the class of trifluoromethyl-substituted anilines. These compounds are known for their biological activity and serve as valuable building blocks in the synthesis of various fluorine-containing molecules and heterocyclic compounds. The presence of both fluorine and trifluoromethyl groups in the molecule suggests that it may exhibit unique physical and chemical properties, making it an interesting subject for research in the field of organic chemistry and materials science.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines, such as 2-Fluoro-6-(trifluoromethyl)aniline, can be achieved through visible-light-induced radical trifluoromethylation of free anilines using commercially available reagents like the Togni reagent. This method operates at room temperature and provides an economical and powerful route to obtain the desired trifluoromethylated anilines . Additionally, the use of electrophilic monofluoromethylating reagents, such as fluoromethyl-2,4,6-trinitrophenylsulfonate, has been reported to effectively introduce a CH2F group into nitrogen nucleophiles, which could potentially be applied to the synthesis of fluoro-substituted anilines .
Molecular Structure Analysis
The molecular structure of fluoro-substituted compounds, including anilines, can be determined by techniques such as single-crystal X-ray diffraction studies. These studies provide detailed insights into the arrangement of atoms within the molecule and the spatial relationship between the fluorine atoms and the aromatic ring, which is crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
Trifluoromethyl-substituted anilines can undergo various chemical reactions to form different heterocyclic compounds. For instance, reactions with dianions derived from oximes can lead to the formation of isoxazoles, while treatment with monoanions derived from benzamidine can yield triazines. The anionically activated trifluoromethyl group plays a significant role in these transformations, as it can undergo elimination of fluoride to generate reactive intermediates that facilitate the cyclization processes . Furthermore, intermolecular cyclization reactions involving N-silyl-1-azaallylic anion intermediates with perfluoroalkene can lead to the formation of fluorine-containing pentasubstituted pyridines, which can then undergo intramolecular transformations to yield naphthyridinone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted polyanilines, which are closely related to 2-Fluoro-6-(trifluoromethyl)aniline, have been characterized using various spectroscopic techniques such as UV-VIS, FT-IR, and NMR. These polymers exhibit different solubilities in organic solvents, and their thermal stability can be assessed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The presence of fluorine atoms in the polymer backbone can significantly influence these properties, making them of interest for material science applications .
Aplicaciones Científicas De Investigación
Ruthenium-Catalyzed Synthesis
2-Fluoro-6-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is highly efficient and tolerant of various functional groups, allowing for the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Vibrational Analysis in NLO Materials
The compound is part of a study on non-linear optical (NLO) materials, where its vibrational properties, along with other similar molecules, are analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research provides insights into the molecular structure and the effects of substituent positions on vibrational spectra (Revathi et al., 2017).
Cryo-Crystallization Studies
2-Fluoro-6-(trifluoromethyl)aniline is involved in cryo-crystallization studies to understand the molecular packing of aniline derivatives in the solid state. This research has identified key supramolecular synthons and the role of fluorine-centered interactions in nucleation and crystal growth (Mondal et al., 2018).
Antiproliferative Activity Studies
The compound's derivatives have been synthesized and tested for antiproliferative activity against specific cell lines. This includes a study of Cu(II) and Pd(II) complexes with 2-Fluoro-6-(trifluoromethyl)aniline, exploring their potential in cancer treatment (Kasumov et al., 2016).
Synthesis of Isatin Derivatives
It also finds application in the synthesis of isatin derivatives, crucial in various pharmaceuticals (Zhenmin, 2008).
Trifluoromethyl Group as a Novel Synthon
The trifluoromethyl group in 2-Fluoro-6-(trifluoromethyl)aniline has been used as a novel synthon for synthesizing isoxazoles and 1,3,5-triazines, expanding the compound's utility in organic synthesis (Strekowski et al., 1995).
Visible-Light-Promoted Radical C-H Trifluoromethylation
This compound is part of a study exploring visible-light-induced radical trifluoromethylation of anilines, demonstrating its potential as a building block for various fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
FTIR and Raman Spectra Analysis
In spectroscopy, its FTIR and Raman spectra have been recorded and analyzed, contributing to the understanding of the influence of fluorine atoms on the aniline molecule's geometry and vibrational modes (Mukherjee et al., 2009).
Interaction Studies in Ortho-Substituted Anilines
The compound is also used in studying interactions between groups in ortho-substituted anilines, particularly focusing on hydrogen bonding and molecular packing (Hambly & O'Grady, 1962).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Fluoro-6-(trifluoromethyl)aniline is a fluorinated building block
Mode of Action
It may be used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane .
Pharmacokinetics
A related compound, 2-fluoroaniline, has been found to be very efficiently metabolized, primarily through 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties may impact the bioavailability of the compound.
Action Environment
It is recommended to store the compound at room temperature .
Propiedades
IUPAC Name |
2-fluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFHEFEKDRLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333855 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)aniline | |
CAS RN |
144851-61-6 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




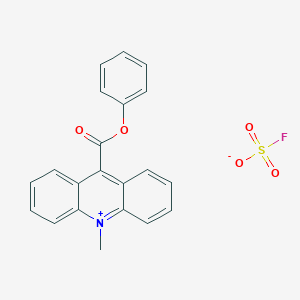
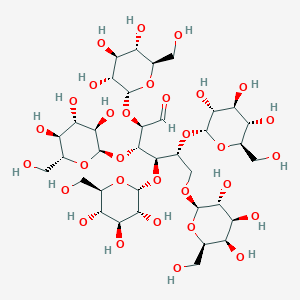
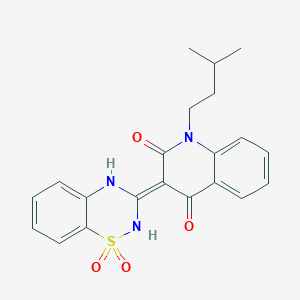
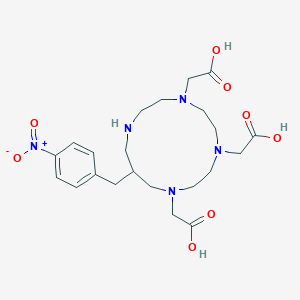
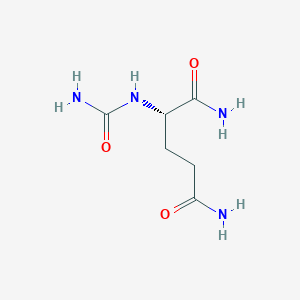
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
